2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-4-3-5-13-14(12)19-16(23-13)20-15(21)10-7-6-9(17)8-11(10)18/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHXWJLWOIJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study focused on the synthesis and evaluation of various benzothiazole derivatives indicated that compounds containing the benzothiazole moiety exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival .
Diabetes Treatment
The compound has also been explored for its potential in treating type 2 diabetes mellitus (T2DM). Research indicates that benzothiazole derivatives can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling.
Case Study:
A series of studies demonstrated that certain analogs derived from benzothiazole showed high inhibitory activity against PTP1B, enhancing insulin-stimulated glucose uptake in cellular models. For instance, one derivative exhibited an IC50 value of 0.07 μM with good selectivity over other phosphatases, suggesting its potential as a therapeutic agent for managing blood glucose levels .
Comparative Efficacy of Related Compounds
The following table summarizes the efficacy of this compound compared to related compounds:
| Compound Name | Target Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | Cancer Cell Lines | Varies | Moderate |
| Benzothiazole Derivative A | PTP1B Inhibition | 0.07 | High |
| Benzothiazole Derivative B | Cancer Cell Lines | 0.046 | High |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
N-(Substituted Phenyl)-2,4-Dichlorobenzamide Derivatives
Compounds such as N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride (51, ) and N-(2-aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide hydrochloride (13, ) share the 2,4-dichlorobenzamide backbone but replace the benzothiazole with substituted phenyl or aminoethyl groups. These derivatives exhibit potent anti-Trypanosoma brucei activity, with IC₅₀ values in the low micromolar range .
Benzothiazole-Linked Benzamides
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide () retains the dichlorobenzamide group but introduces a phenyl spacer between the benzothiazole and benzamide. Another analogue, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA, ), replaces the dichloro groups with a fluorine atom, resulting in improved nonlinear optical (NLO) properties due to enhanced polarization .
Physicochemical Properties
- Solubility: The 4-ethoxy group in the target compound likely enhances solubility in organic solvents compared to nonpolar derivatives (e.g., N-(1,3-benzothiazol-2-yl)benzamide) .
- Thermal Stability : Benzothiazole derivatives like 2-BTBA () decompose above 200°C, indicating robust thermal stability, a trait likely shared by the target compound .
Biological Activity
2,4-Dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole class, which is known for diverse biological activities. The synthesis typically involves the reaction of 4-ethoxy-1,3-benzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent under controlled conditions to yield the desired product with high purity.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively. A study highlighted that a related benzothiazole compound significantly inhibited the proliferation of A431 and A549 cancer cell lines while promoting apoptosis and cell cycle arrest at specific concentrations (1-4 μM) .
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways such as AKT and ERK. Inhibition of these pathways can lead to reduced survival signals in tumor cells, thereby enhancing the efficacy of existing therapies .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research has shown that benzothiazole derivatives can possess antibacterial and antifungal activities. For example, modifications in the benzothiazole structure have been linked to enhanced efficacy against various microbial strains .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cells/Organisms | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound B7 | Anticancer | A431, A549 | 1 - 4 | |
| Compound X | Antimicrobial | S. epidermidis | 0.0013 | |
| Compound Y | Antifungal | A. fumigatus | Moderate |
Case Study 1: Anticancer Efficacy
In a recent study focusing on novel benzothiazole compounds, it was found that derivatives similar to this compound demonstrated significant inhibition of tumor cell growth through targeting specific receptors involved in cancer progression. The results suggest a dual role in anti-inflammatory and anticancer activities .
Case Study 2: Antimicrobial Resistance
Another study addressed the growing concern of antimicrobial resistance by evaluating various benzothiazole derivatives against resistant strains. The findings indicated that certain modifications led to enhanced activity against resistant bacterial strains, showcasing the potential for developing new therapeutic agents from this chemical class .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide?
- Methodology : The compound is synthesized via acylation of 4-ethoxy-1,3-benzothiazol-2-amine with 2,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine). Key steps include:
- Reacting the amine with the acyl chloride under stirring at room temperature or mild heating.
- Monitoring reaction progress via TLC.
- Purification by column chromatography or recrystallization (e.g., using methanol) to isolate crystalline products .
- Critical Parameters : Solvent choice, stoichiometric ratios, and purification techniques significantly impact yield and purity.
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- X-ray crystallography resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers).
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and electronic environments.
- IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹).
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Enzyme inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric assays monitoring CoA-dependent acetyl-CoA formation.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and protozoa (e.g., Giardia), with nitazoxanide derivatives as positive controls .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Strategies :
- Catalyst screening : Use DMAP or Lewis acids to accelerate acylation.
- Solvent optimization : Replace pyridine with DMF or dichloromethane for better solubility.
- Continuous flow reactors : Improve reproducibility and scalability compared to batch methods .
- Data-Driven Adjustment : Monitor intermediates via HPLC to identify bottlenecks (e.g., unreacted amine).
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Approach :
- Purity validation : Use HPLC-MS to rule out impurities (≥95% purity required).
- Assay standardization : Compare MIC values under consistent conditions (pH, inoculum size).
- Structural analogs : Test derivatives to isolate the role of substituents (e.g., 4-ethoxy vs. 4-nitro on benzothiazole) .
Q. What computational tools can predict interactions between this compound and biological targets?
- Methods :
- Molecular docking (AutoDock Vina, Schrödinger) to model binding to PFOR or cytochrome targets.
- DFT calculations (Gaussian 09) to map electrostatic potentials and nucleophilic/electrophilic sites.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over time .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Workflow :
- Substituent variation : Synthesize derivatives with altered halogen positions (e.g., 3,4-dichloro vs. 2,4-dichloro) or benzothiazole modifications (e.g., replacing ethoxy with methylsulfonyl).
- Bioisosteric replacement : Substitute benzothiazole with oxadiazole or triazole rings.
- QSAR modeling : Use PLS regression to correlate electronic descriptors (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
